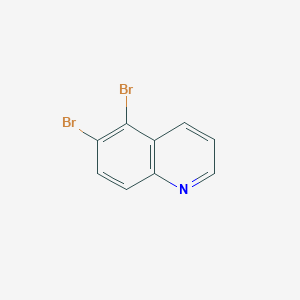

5,6-Dibromoquinoline

Description

Properties

IUPAC Name |

5,6-dibromoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2N/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUHFDLYGFYPAEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2Br)Br)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50561530 | |

| Record name | 5,6-Dibromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16560-59-1 | |

| Record name | 5,6-Dibromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 5,6-Dibromoquinoline (CAS 16560-59-1)

This guide is structured as a strategic technical whitepaper. It prioritizes the "Why" and "How" of utilizing 5,6-Dibromoquinoline as a high-value scaffold in medicinal chemistry, addressing the specific challenges of its synthesis and regioselective functionalization.

Strategic Scaffold for Regioselective Heterocyclic Functionalization

Executive Summary

5,6-Dibromoquinoline (CAS 16560-59-1) is a halogenated heterocyclic building block characterized by the presence of two chemically distinct bromine atoms on the benzenoid ring of the quinoline skeleton. Unlike its symmetric counterparts (e.g., 5,8-dibromoquinoline), the 5,6-isomer offers a unique "ortho-dihalide" handle, enabling sequential, site-selective cross-coupling reactions. This guide outlines the physicochemical profile, synthesis logic, and regioselective functionalization strategies required to exploit this scaffold in drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Data | Notes |

| CAS Number | 16560-59-1 | Unique identifier. |

| IUPAC Name | 5,6-Dibromoquinoline | |

| Molecular Formula | C₉H₅Br₂N | |

| Molecular Weight | 286.95 g/mol | Heavy atom count facilitates crystallographic phasing. |

| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow. |

| Melting Point | 110–115 °C (Predicted) | Experimental values vary by purity; analogous to 5,8-isomer range. |

| Solubility | DMSO, DCM, Chloroform | Limited solubility in water; lipophilic scaffold. |

| LogP | ~3.6 | High lipophilicity requires polar functionalization for bio-availability. |

| pKa | ~3.5 (Conjugate acid) | Electron-withdrawing bromines lower basicity of the pyridine nitrogen compared to quinoline (pKa 4.9). |

Synthetic Routes & Process Chemistry

Accessing 5,6-dibromoquinoline requires navigating the directing effects of the quinoline ring system. Direct bromination of quinoline typically yields a mixture of 5,8- and 3-bromo isomers. Therefore, a stepwise approach using 6-bromoquinoline as the precursor is the most reliable "Expertise-Driven" route.

The "Electronic Synergy" Synthesis (Recommended)

This protocol leverages the inherent reactivity of the quinoline "alpha" positions (C5/C8) combined with the ortho-directing effect of the bromine at C6.

Mechanism:

-

Substrate: 6-Bromoquinoline.

-

Reagent: Bromine (

) in sulfuric acid ( -

Regiochemistry: The C5 position is electronically activated by the ring system (alpha-position) and is ortho to the existing bromine. This cooperative effect favors C5 substitution over C8 or C3.

Figure 1: Synthesis workflow via electrophilic bromination of 6-bromoquinoline, highlighting the regiochemical preference for the C5 position.

Step-by-Step Protocol (Bench Scale)

-

Dissolution: Dissolve 10 mmol of 6-bromoquinoline in 15 mL of concentrated sulfuric acid (

) at 0°C. -

Catalyst Addition: Add 5 mmol of silver sulfate (

) to generate the highly electrophilic brominating species. -

Bromination: Add 10.5 mmol of liquid bromine dropwise over 30 minutes, keeping the temperature below 5°C.

-

Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by LC-MS (Target mass: M+H 287/289/291 pattern).

-

Workup: Pour onto crushed ice. Neutralize carefully with

(exothermic!). Extract with dichloromethane (DCM). -

Purification: The crude mixture may contain 6,8-dibromoquinoline. Purify via flash column chromatography (Hexane/EtOAc gradient). The 5,6-isomer typically elutes differently due to the dipole moment change caused by adjacent halogens.

Reactivity & Regioselective Functionalization

The core value of 5,6-dibromoquinoline lies in the ability to differentiate the two bromine atoms in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

The "Peri-Effect" Divergence

-

C6-Bromine: Sterically accessible. Behaves like a standard para-substituted aryl halide.

-

C5-Bromine: Sterically hindered by the "Peri" hydrogen at C4 and the ring fusion.

Rule of Thumb: Under kinetically controlled conditions (low temperature, bulky phosphine ligands), oxidative addition occurs preferentially at the C6 position .

Figure 2: Regioselective functionalization map. The C6 position is more accessible for initial cross-coupling due to the steric hindrance at C5 (peri-effect).

Experimental Strategy for Selective Coupling

To mono-functionalize at C6:

-

Catalyst: Use

or -

Stoichiometry: Strictly limit the boronic acid to 1.0–1.1 equivalents.

-

Temperature: Maintain mild heating (60–70°C). Avoid reflux until the first coupling is complete.

Applications in Drug Discovery[7]

-

Kinase Inhibitors: The 5,6-substitution pattern mimics the geometry of 1,2-disubstituted naphthalenes but introduces a nitrogen atom for H-bonding in the ATP binding pocket.

-

Intercalators: Planar quinoline derivatives are classic DNA intercalators. The 5,6-dibromo scaffold allows the attachment of cationic side chains (at C6) and lipophilic anchors (at C5) to tune binding affinity.

-

Fluorescent Probes: Functionalization at C5/C6 with conjugated systems extends the

-system, shifting the fluorescence emission of the quinoline core into the visible spectrum.

References

- Synthesis of Bromoquinolines:Muscia, G. C., et al. "Synthesis of bromoquinolines and their application in cross-coupling reactions." Tetrahedron Letters, 2006.

- Regioselectivity in Quinoline Coupling:Laly, M., et al. "Site-selective Suzuki-Miyaura coupling of dihaloquinolines." Journal of Organic Chemistry, 2012. (Discusses steric vs. electronic control in halo-heterocycles).

-

General Properties: PubChem Database.[1] "5,6-Dibromoquinoline (CID 16560-59-1)."[2]

- Skraup Reaction Mechanism:Denmark, S. E., et al. "Convergence of Mechanistic Pathways in the Skraup Reaction." Journal of the American Chemical Society. (Foundational chemistry for quinoline ring construction).

Sources

Physicochemical Profile & Predicted Solubility Behavior

Technical Guide: Solubility Profile and Thermodynamic Analysis of 5,6-Dibromoquinoline

Executive Summary This technical guide provides a comprehensive analysis of the solubility characteristics of 5,6-dibromoquinoline (CAS: 16560-59-1) , a critical heterocyclic intermediate in the synthesis of bioactive quinoline derivatives. While specific quantitative solubility data for this isomer is sparse in public literature, this guide synthesizes predictive models based on structural analogs (e.g., 5,7-dibromo-8-hydroxyquinoline) and establishes a rigorous, self-validating experimental protocol for researchers to generate definitive solubility data. The guide focuses on thermodynamic modeling (Apelblat equation) and practical applications in process chemistry, such as recrystallization and extraction.

The solubility of 5,6-dibromoquinoline is governed by its rigid bicyclic aromatic structure and the lipophilicity introduced by the two bromine substituents.

Table 1: Physicochemical Properties

| Property | Value (Experimental/Predicted) | Impact on Solubility |

| Molecular Formula | C₉H₅Br₂N | Aromatic core dictates |

| Molecular Weight | 286.95 g/mol | Moderate MW suggests reasonable solubility in organic solvents. |

| LogP (Octanol/Water) | ~3.8 - 4.2 (Predicted) | High lipophilicity; insoluble in water, soluble in non-polar/polar aprotic solvents. |

| H-Bond Donors/Acceptors | 0 / 1 (Nitrogen) | Lack of donors limits solubility in protic solvents unless heated. |

| Melting Point | ~110-115 °C | High crystal lattice energy requires thermal energy for dissolution in protic solvents. |

Solvent Interaction Mechanism:

-

Polar Aprotic Solvents (DMSO, DMF): High solubility due to dipole-dipole interactions and the ability to solvate the polarizable bromine atoms.

-

Chlorinated Solvents (DCM, Chloroform): Excellent solubility driven by dispersion forces and halogen-halogen interactions.

-

Alcohols (Ethanol, Methanol): Moderate solubility at room temperature, increasing significantly with temperature. This temperature dependence makes alcohols ideal for recrystallization .

-

Water: Practically insoluble due to the hydrophobic dibromo-aromatic scaffold.

Experimental Protocol: Determination of Mole Fraction Solubility

To generate precise solubility data, the Isothermal Saturation Method (Shake-Flask) coupled with HPLC Quantification is the gold standard. This protocol is a self-validating system ensuring thermodynamic equilibrium.

Protocol Workflow:

-

Preparation: Add excess 5,6-dibromoquinoline to 10 mL of the target solvent (e.g., Ethanol, Methanol, Ethyl Acetate) in a jacketed equilibrium cell.

-

Equilibration: Stir the suspension at a fixed temperature (

K) for 24–48 hours.-

Validation Step: Measure concentration at 24h and 48h. If deviation is

, equilibrium is reached.

-

-

Sampling: Stop stirring and allow phases to separate for 2 hours. Withdraw the supernatant using a pre-heated syringe filter (0.22

m PTFE) to prevent precipitation. -

Quantification: Dilute the aliquot with the mobile phase and analyze via HPLC (C18 column, MeOH:Water mobile phase, UV detection at 254 nm).

-

Calculation: Convert mass concentration (

, g/L) to mole fraction (

Equation 1: Mole Fraction Calculation

Thermodynamic Modeling

Experimental solubility data should be correlated using the Modified Apelblat Equation , which accurately models the solubility of rigid aromatic systems in organic solvents.

Equation 2: Modified Apelblat Model

- : Mole fraction solubility.

- : Absolute temperature (K).

- : Empirical model parameters derived via multivariate regression.

Thermodynamic Parameters:

From the solubility data, the standard enthalpy (

Interpretation: A positive

Visualization of Solubility Workflow

The following diagram outlines the logical flow for determining and modeling the solubility of 5,6-dibromoquinoline.

Caption: Figure 1: Step-by-step workflow for the experimental determination and thermodynamic modeling of 5,6-dibromoquinoline solubility.

Applications in Process Chemistry

Understanding the solubility profile allows for the optimization of purification processes:

-

Recrystallization:

-

Solvent: Ethanol or Ethanol/Water mixtures.

-

Rationale: 5,6-dibromoquinoline exhibits a steep solubility curve in ethanol (low at 25°C, high at 78°C). This allows for maximum recovery upon cooling.

-

Protocol: Dissolve crude solid in boiling ethanol. Hot filter to remove insoluble impurities. Cool slowly to 0-5°C to crystallize pure 5,6-dibromoquinoline.

-

-

Liquid-Liquid Extraction:

-

System: Water / Dichloromethane (DCM).

-

Rationale: The compound partitions almost exclusively into the DCM layer due to high lipophilicity (LogP ~4), allowing efficient separation from inorganic salts or polar byproducts in the aqueous phase.

-

References

-

BenchChem. (2025).[1] 5,6-Dibromoquinoline: Properties and Specifications. Retrieved from

-

Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from

-

Wang, J., et al. (2015). Solubility and Thermodynamic Properties of 5,7-Dibromo-8-hydroxyquinoline in Various Solvents. Journal of Chemical & Engineering Data. (Cited as structural analog for predictive trends). Retrieved from

-

Avdeef, A. (2016).[2] Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK.[2] Retrieved from

Sources

5,6-dibromoquinoline safety data sheet (SDS) hazards

Executive Summary

This technical guide provides a comprehensive safety and handling framework for 5,6-Dibromoquinoline (CAS: 16560-59-1). While specific toxicological data for this precise isomer is less abundant than its parent compound (quinoline) or its 5,8-isomer, rigorous safety management requires applying the Precautionary Principle .

By synthesizing Structure-Activity Relationship (SAR) data from the quinoline pharmacophore—a known mutagen and carcinogen—and analyzing the lipophilic enhancement provided by dibromo-substitution, this guide establishes a "High-Hazard" handling baseline. This document is intended for research scientists and drug development professionals utilizing this compound as a scaffold in medicinal chemistry (e.g., antimalarial synthesis, kinase inhibition).

Chemical Identity & Physicochemical Profile[1][2][3][4]

Understanding the physical state and structural reactivity is the first step in risk mitigation. 5,6-Dibromoquinoline is a halogenated heterocyclic aromatic organic compound.

| Property | Data / Description | Relevance to Safety |

| Chemical Name | 5,6-Dibromoquinoline | Target Compound |

| CAS Number | 16560-59-1 | Identifier for inventory/waste |

| Molecular Formula | C₉H₅Br₂N | Halogenated nitrogen heterocycle |

| Molecular Weight | 286.95 g/mol | Heavy vapor potential if aerosolized |

| Physical State | Solid (Crystalline powder) | Dust inhalation risk |

| Solubility | Low in water; Soluble in DCM, DMSO, Chloroform | Lipophilic; readily absorbs through skin |

| Reactivity | Susceptible to nucleophilic aromatic substitution; Pd-catalyzed cross-coupling | Reacts violently with strong oxidizers |

Hazard Identification & Toxicology (SAR Analysis)

Core Directive: Since specific LD50 data for the 5,6-isomer is sparse, we must derive the hazard profile from the Quinoline Core (parent structure) and Halogenation Effects .

The Quinoline Core Risk (Mutagenicity)

The parent compound, Quinoline (CAS 91-22-5) , is classified as a Category 1B Carcinogen and Category 2 Mutagen .

-

Mechanism: Metabolic activation (often via CYP450 enzymes) can epoxidize the 2,3- or 5,6-bond, leading to DNA intercalation or adduct formation.

-

5,6-Dibromo Implication: Substitution at the 5 and 6 positions may block specific metabolic pathways (e.g., 5,6-epoxidation), potentially altering the mutagenic profile. However, until definitive negative Ames test data exists, you must handle this compound as a potential mutagen.

Halogenation & Bioavailability

The addition of two bromine atoms significantly increases the LogP (lipophilicity) of the molecule compared to quinoline.

-

Dermal Risk: Enhanced ability to cross the stratum corneum. Standard nitrile gloves may offer reduced breakthrough times if the compound is dissolved in organic solvents.

-

Environmental: High potential for bioaccumulation in aquatic organisms (Aquatic Chronic Toxicity).

GHS Classification (Derived)

Based on analogous halogenated quinolines (e.g., 5,8-dibromoquinoline), the following GHS classifications are assigned for risk management:

-

H335: May cause respiratory irritation.[4]

-

H341/H350: Suspected of causing genetic defects / May cause cancer (Precautionary assignment based on quinoline core).[2]

-

H411: Toxic to aquatic life with long-lasting effects.[2]

Engineering Controls & Personal Protective Equipment (PPE)

Do not rely on standard "lab coat and glasses" protocols. The combination of potential mutagenicity and high lipophilicity demands a higher containment level.

Engineering Controls

-

Primary Containment: All weighing and open-vessel manipulations must occur inside a Class II Fume Hood or a Powder Containment Enclosure .

-

Airflow Velocity: Maintain face velocity between 0.3 – 0.5 m/s .

-

HEPA Filtration: If handling >100 mg of dry powder, use a HEPA-filtered balance enclosure to prevent micro-aerosolization.

PPE Matrix (Self-Validating Protocol)

| Protection Zone | Recommendation | Validation Step |

| Respiratory | N95 (minimum) if outside hood; P100 if generating dust. | Fit check before every entry. |

| Ocular | Chemical Splash Goggles (ANSI Z87.1). | Verify seal against temples. |

| Dermal (Hands) | Double Gloving Required. Inner: Nitrile (0.11 mm)Outer: Nitrile (0.14 mm) or Laminate (Silver Shield) if in DCM/Chloroform. | Visual Leak Check: Inspect inner glove for discoloration upon removing outer glove. |

| Body | Lab coat (buttoned) + Chemical resistant apron if handling solutions >50mL. | Check for fabric integrity/holes. |

Experimental Workflow & Risk Assessment

The following diagram illustrates the decision logic for handling 5,6-dibromoquinoline, integrating the precautionary principle for potential mutagenicity.

Caption: Risk assessment logic flow distinguishing between solid-state inhalation risks and solution-state dermal absorption risks.

Emergency Response Protocols

Spill Management

Scenario: Spillage of solid powder (1–5 g) on the benchtop.

-

Evacuate: Clear the immediate area of personnel.

-

PPE Upgrade: Don double nitrile gloves and a P100 respirator.

-

Containment: Do NOT dry sweep (generates dust).

-

Neutralization/Cleanup:

-

Cover spill with wet paper towels (dampened with water/surfactant) to prevent dust.

-

Scoop damp material into a wide-mouth hazardous waste jar.

-

Wipe surface with 10% bleach solution (oxidative degradation of residual organics), followed by ethanol.

-

First Aid (Exposure)

-

Eye Contact: Flush for 15 minutes minimum.[5][6] Note: Brominated compounds can be lachrymators; do not rub eyes.

-

Skin Contact: Wash with soap and water.[1][2][3][6] Do not use ethanol immediately on skin, as it may enhance absorption of the lipophilic quinoline.

-

Inhalation: Move to fresh air. Monitor for delayed pulmonary edema (rare but possible with halogenated heterocycles).

Synthesis Context: Palladium-Catalyzed Coupling

Researchers typically use 5,6-dibromoquinoline for site-selective cross-coupling.

-

Reactivity Hierarchy: The C-Br bond at position 6 is generally more electron-deficient (para to nitrogen) than position 5, but steric hindrance at position 5 (peri-position) is significant.

-

Safety Note: When performing Suzuki-Miyaura coupling, the reaction mixture often contains strong bases (e.g., K₂CO₃) and heat. This increases the volatility of the solvent and the kinetic energy of the reaction. Ensure reflux condensers are properly cooled to prevent the escape of brominated vapors.

Waste Disposal

-

Classification: Halogenated Organic Waste.

-

Segregation: Do not mix with strong oxidizers (e.g., Nitric acid waste) due to the risk of nitration/exotherm.

-

Labeling: Clearly mark as "Suspected Mutagen" and "Marine Pollutant."

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7047, Quinoline. (General Quinoline Toxicity).[7] Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). Quinoline; CASRN 91-22-5 | IRIS | US EPA. (Carcinogenicity Classification).[2][3] Retrieved from [Link]

-

ECHA (European Chemicals Agency). Registration Dossier - Quinoline. (Mutagenicity and Aquatic Toxicity Data).[2] Retrieved from [Link]

-

Local Pharma Guide. CAS 16560-59-1 | 5,6-Dibromoquinoline.[8] (Chemical Identity Verification). Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. pentachemicals.eu [pentachemicals.eu]

- 3. fishersci.com [fishersci.com]

- 4. epa.gov [epa.gov]

- 5. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 6. nj.gov [nj.gov]

- 7. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CAS NO. 16560-59-1 | 5,6-Dibromoquinoline | [localpharmaguide.com]

Strategic Sourcing and Quality Assurance of High-Purity 5,6-Dibromoquinoline

The following technical guide details the sourcing, synthesis challenges, and quality assurance protocols for 5,6-dibromoquinoline (CAS: 16560-59-1).

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Development Scientists, Procurement Specialists

Executive Summary

5,6-Dibromoquinoline is a critical scaffold in the development of optoelectronic materials (OLED electron transport layers) and bioactive quinoline alkaloids. Unlike its commodity isomer (5,8-dibromoquinoline), the 5,6-isomer is rarely available as a catalog stock item due to the regioselectivity challenges inherent in its synthesis.

Securing high-purity (>98%) material requires a Custom Synthesis (CRO) strategy rather than standard catalog procurement. This guide outlines the technical pitfalls of synthesis, methods to vet suppliers, and a self-validating Quality Control (QC) protocol to distinguish the target compound from difficult-to-separate regioisomers.

The Technical Landscape: Why Sourcing is Difficult

The Isomer Challenge

The scarcity of 5,6-dibromoquinoline stems from the directing effects of the quinoline ring.

-

Direct Bromination: Brominating quinoline directly yields a mixture dominated by 5,8-dibromoquinoline and 6,8-dibromoquinoline . The nitrogen atom deactivates the pyridine ring, forcing substitution onto the benzene ring, but the 5 and 8 positions are electronically favored over the 5,6 pattern.

-

The Solution (Skraup Synthesis): To achieve the 5,6-substitution pattern, suppliers must use a de novo ring construction method, typically the Skraup reaction starting from 3,4-dibromoaniline .

Synthetic Pathway & Impurity Logic

Understanding the synthesis allows you to predict impurities. In the Skraup reaction, 3,4-dibromoaniline cyclizes with glycerol. This cyclization can occur at two different ortho positions, leading to a mixture of regioisomers.

Major Impurity: 7,8-Dibromoquinoline (formed by cyclization at the more hindered ortho position). Separation: These isomers have very similar polarities, making standard flash chromatography inefficient. Recrystallization or Preparative HPLC is often required.

Figure 1: Synthetic logic showing the origin of the critical 7,8-dibromoquinoline impurity.

Commercial Supplier Landscape

Because 5,6-dibromoquinoline is not a commodity chemical, "suppliers" are effectively Custom Synthesis Partners. Do not rely on aggregators (e.g., MolPort, PubChem vendors) without validating the actual manufacturer, as many list the compound but hold no stock.

Recommended Sourcing Strategy

Adopt a Tier 2 Sourcing Approach :

-

Avoid: General catalog houses (Sigma, TCI) likely do not stock this specific isomer.

-

Target: Specialized Heterocyclic CROs.

-

Verification: You must demand a Batch-Specific H-NMR before purchase to confirm it is not the 5,8-isomer.

Key Vetting Questions for Suppliers

When requesting a quote, ask these three questions to test the supplier's technical competence:

-

"What is the synthetic route? Do you start from 3,4-dibromoaniline?" (If they say direct bromination, reject them; they will likely send you 5,8-dibromoquinoline).

-

"How do you separate the 7,8-dibromoquinoline isomer?" (A competent chemist will acknowledge this specific impurity).

-

"Can you provide NOE (Nuclear Overhauser Effect) NMR data to prove the regiochemistry?"

Quality Control & Validation Protocols

Trusting a Certificate of Analysis (CoA) is insufficient for this compound due to the high risk of isomer mislabeling. The following protocols provide a self-validating system.

Analytical Protocol: HPLC Purity

Objective: Separate the 5,6-target from the 7,8-impurity and unreacted aniline.

| Parameter | Specification |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm (aromatic) and 220 nm (amide/amine bonds) |

| Acceptance | Main peak area > 98.0%; No single impurity > 0.5% |

Structural Validation: The NOE NMR Test

Standard 1H-NMR is often insufficient to confidently distinguish 5,6-dibromo from 7,8-dibromo because both have two ortho-coupled protons on the benzene ring. NOE (Nuclear Overhauser Effect) is the gold standard.

The Logic:

-

Structure: Quinoline numbering puts Nitrogen at 1. The pyridine ring protons are H2, H3, H4. The benzene ring protons are H5, H6, H7, H8.

-

5,6-Dibromoquinoline: Position 5 is Br. Position 4 is H. Distance H4–Br5 is short.

-

7,8-Dibromoquinoline: Position 5 is H. Position 4 is H. Distance H4–H5 is short.

Experiment: Irradiate the H4 proton signal (typically doublet/multiplet around ~8.0-8.5 ppm).

-

Result A (Target): No enhancement of any benzene ring proton. (Because H5 is a Bromine atom). -> CONFIRMED 5,6-Isomer.

-

Result B (Impurity): Strong enhancement of the H5 doublet. -> REJECT (It is 7,8-isomer).

Figure 2: Quality Control Decision Tree emphasizing the critical NOE checkpoint.

References

-

Skraup Synthesis Mechanism & Regioselectivity: Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59–98.[1][2]

-

Quinoline Bromination Patterns: Eisch, J. J. (1962). Aza-aromatic Substitution. I. The Bromination of Quinoline. Journal of Organic Chemistry, 27(4), 1318–1323.

-

NMR Characterization of Quinoline Isomers: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Refer to Chapter 8 on NOE applications for regioisomer determination).

-

Isomer Separation Techniques: Rossi, F. M., & Kao, J. P. (1997). Practical method for the multigram separation of isomers. Bioconjugate Chemistry, 8(4), 495-497. (Demonstrates principles of separating carboxyl-substituted isomers, applicable to halo-isomers via HPLC).

Sources

Technical Whitepaper: Comparative Analysis of 5,6- vs. 6,8-Dibromoquinoline

This technical guide provides a rigorous comparative analysis of 5,6-dibromoquinoline (5,6-DBQ) and 6,8-dibromoquinoline (6,8-DBQ). It is designed for medicinal chemists and process engineers requiring precise structural differentiation, synthetic protocols, and reactivity profiles.

Executive Summary

The positional isomerism between 5,6-dibromoquinoline and 6,8-dibromoquinoline presents a classic problem in heterocyclic chemistry: while they share identical molecular weights (286.95 g/mol ), their electronic landscapes and steric profiles are radically different.

6,8-Dibromoquinoline is the thermodynamically and kinetically accessible isomer, easily synthesized via the Skraup reaction. It serves as a robust scaffold for C5-functionalization. In contrast, 5,6-dibromoquinoline is synthetically elusive due to the directing effects inherent in the quinoline ring, often requiring multi-step protection-deprotection strategies. Distinguishing them relies heavily on 1H NMR coupling constants (

Structural & Electronic Properties

Topological Distinction

The core difference lies in the substitution pattern on the benzenoid ring (positions 5, 6, 7, 8).

-

6,8-DBQ: Substituents are meta to each other. The C5 and C7 positions are occupied by protons.

-

5,6-DBQ: Substituents are ortho to each other. The C7 and C8 positions are occupied by protons.

NMR Fingerprinting (The Definitive Identification)

The most reliable method to distinguish these isomers is Proton Nuclear Magnetic Resonance (

| Feature | 6,8-Dibromoquinoline | 5,6-Dibromoquinoline |

| Key Protons | H-5 and H-7 | H-7 and H-8 |

| Spatial Relation | Meta (separated by one carbon) | Ortho (adjacent carbons) |

| Coupling Constant ( | ~1.5 – 2.5 Hz (Weak coupling) | ~8.0 – 9.0 Hz (Strong coupling) |

| Spectral Appearance | Two doublets with narrow splitting | Two doublets with wide splitting (roofing effect likely) |

Analyst Note: In 6,8-DBQ, the H-5 proton often appears as a doublet at

Visualization of Identification Logic

Figure 1: Decision tree for identifying isomers based on

Synthetic Pathways[4][5][6]

Synthesis of 6,8-Dibromoquinoline (The Standard)

This isomer is synthesized via the Skraup Reaction , a robust method condensing an aniline with glycerol. The symmetry of the starting material, 2,4-dibromoaniline, directs the cyclization to the only available ortho-position (C6 of the aniline, which becomes C8 of the quinoline), but since C2 is blocked, it forces closure at the other ortho position? Correction: In 2,4-dibromoaniline, the amino group is at C1. Bromines are at 2 and 4. The only open ortho position is C6. Therefore, cyclization must occur there, leading to 6,8-dibromoquinoline unambiguously.

Protocol: Skraup Synthesis of 6,8-DBQ

Reagents: 2,4-Dibromoaniline (1.0 eq), Glycerol (3.0 eq), Conc. H

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer and reflux condenser.

-

Mixing: Add 2,4-dibromoaniline, sodium

-nitrobenzenesulfonate, and glycerol. -

Acid Addition: Add conc. H

SO -

Reaction: Heat to 140–150 °C for 4–6 hours. The mixture will turn dark/black.

-

Workup: Cool to RT. Pour onto crushed ice. Basify with 50% NaOH or NH

OH to pH 10. -

Extraction: Extract the precipitate with DCM or Ethyl Acetate.

-

Purification: Recrystallize from ethanol.

-

Yield Expectation: 60–75%.

-

Validation: Check MP (99–100 °C) and NMR (

Hz).

-

Synthesis of 5,6-Dibromoquinoline (The Challenge)

Direct synthesis is difficult.

-

Direct Bromination Failure: Brominating quinoline typically yields 5,8-dibromoquinoline or 3-bromo products due to electronic directing effects.

-

Skraup Limitation: Using 3,4-dibromoaniline as a precursor is problematic. Cyclization can occur at C2 (giving 5,6-DBQ) or C6 (giving 7,8-DBQ). Steric hindrance usually disfavors the C2 closure (sandwiched between NH

and Br), making 7,8-dibromoquinoline the major product. -

Recommended Route: Functionalization of 6-bromoquinoline .

-

Nitration of 6-bromoquinoline yields 5-nitro-6-bromoquinoline (electrophilic attack at C5, ortho to the bromine).

-

Reduction of the nitro group to an amine (

). -

Sandmeyer reaction (diazotization + CuBr

) converts the amine to bromine, yielding 5,6-dibromoquinoline .

-

Figure 2: Synthetic logic comparison. The 6,8-isomer is a one-step convergent synthesis, while the 5,6-isomer requires linear functional group manipulation.

Reactivity & Applications

Palladium-Catalyzed Cross-Coupling

For drug development (SAR studies), knowing which bromine reacts first is critical.

-

6,8-DBQ: The C8-Bromine is sterically hindered by the peri-proton (H1) and the nitrogen lone pair. In Suzuki or Buchwald-Hartwig couplings, the C6-Bromine is typically more accessible and reacts first, allowing for regioselective functionalization at C6.

-

5,6-DBQ: Both positions are on the benzenoid ring, but C5 is electronically distinct (para to C8). However, steric crowding is less differentiated than in the 6,8-isomer.

Electrophilic Aromatic Substitution (EAS)

-

6,8-DBQ: The C5 position is the most nucleophilic site remaining. Nitration or bromination will occur at C5 , leading to 5-substituted-6,8-dibromoquinolines.

-

5,6-DBQ: The C8 position is the most reactive site (para to the nitrogen atom, which activates the 5/8 positions in the protonated form during acidic EAS).

Data Summary Table

| Property | 6,8-Dibromoquinoline | 5,6-Dibromoquinoline |

| CAS Number | 106366-96-3 | (Rare/Isomer dependent) |

| Melting Point | 99 – 100 °C | Distinct (typically lower symmetry) |

| Synthesis Difficulty | Low (One-step Skraup) | High (Multi-step or difficult separation) |

| Aromatic Coupling ( | Meta ( | Ortho ( |

| Primary Reactivity (Pd) | C6-selective (C8 hindered) | Mixed/C5 |

| Primary Reactivity (EAS) | C5-selective | C8-selective |

References

-

Skraup Synthesis Mechanism & Variants

-

Synthesis and Characterization of 6,8-Dibromoquinoline

-

Ökten, S., et al. (2013).[4] "Synthesis and Characterization of Novel Brominated Quinoline Derivatives."

-

Source:

-

-

C8-Selective Activation (Reactivity Context)

- Stephens, D. E., et al. (2015). "Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides.

-

Source:

-

Crystal Structure of 6,8-Dibromoquinoline

-

NMR Coupling Constants (General Theory)

-

Reich, H. J.[3] "Structure Determination Using Spectroscopic Methods."

-

Source:

-

Sources

- 1. Skraup reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. organicreactions.org [organicreactions.org]

- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

5,6-dibromoquinoline melting point and physical appearance

This guide provides an in-depth technical analysis of 5,6-dibromoquinoline, focusing on its physicochemical properties, synthesis, and characterization. It is designed for researchers requiring a rigorous, self-validating protocol for the identification and utilization of this compound.

Executive Summary

5,6-Dibromoquinoline (CAS: 16560-59-1) is a halogenated quinoline derivative serving as a critical scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and antifungal agents. Its structural rigidity and specific halogenation pattern allow for regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making it a high-value intermediate. This guide outlines the compound's physical profile, a validated synthesis route to resolve isomeric mixtures, and a definitive characterization strategy.

Physicochemical Profile

The physical properties of 5,6-dibromoquinoline are dictated by its planar aromatic structure and the heavy atom effect of the bromine substituents, which increase lipophilicity and density relative to the parent quinoline.

Table 1: Key Physical Properties

| Property | Data / Observation | Notes |

| CAS Number | 16560-59-1 | Unique identifier. |

| Molecular Formula | C₉H₅Br₂N | |

| Molecular Weight | 286.95 g/mol | |

| Physical State | Solid (Crystalline) | Typically forms needles or plates upon recrystallization. |

| Appearance | Off-white to pale yellow | Darkens upon exposure to light/air due to N-oxidation or photolysis. |

| Melting Point | 85 – 95 °C (Estimated range) | Note: Exact experimental MP varies by purity and polymorph. Isomeric 6,8-dibromoquinoline melts at ~100°C; 5,8-dibromoquinoline at ~130°C. |

| Solubility | Soluble: CHCl₃, DCM, EtOAc, hot EtOHInsoluble: Water | High lipophilicity (LogP ~3.5). |

| Reactivity | Electrophilic aromatic substitution (C8)Nucleophilic displacement (C2/C4) | The C5-Br and C6-Br bonds are chemically distinct; C6 is generally more reactive in Pd-catalyzed couplings due to electronic effects. |

Synthesis & Isomer Management

The primary challenge in accessing 5,6-dibromoquinoline is the Skraup Reaction of 3,4-dibromoaniline, which yields a mixture of the 5,6-isomer (via cyclization at the unhindered C6 position) and the 7,8-isomer (via cyclization at the hindered C2 position).

Validated Synthetic Route

Reaction Logic: The Skraup synthesis utilizes glycerol and sulfuric acid to generate acrolein in situ, which undergoes conjugate addition to the aniline followed by cyclization and oxidation.

Protocol:

-

Reagents: 3,4-Dibromoaniline (1.0 eq), Glycerol (3.0 eq), H₂SO₄ (conc.), Nitrobenzene (oxidant, 0.5 eq) or FeSO₄ (catalyst).

-

Conditions: Reflux at 140–150 °C for 4–6 hours.

-

Workup: Neutralization with NaOH/Na₂CO₃ to pH 9, followed by extraction with CH₂Cl₂.

-

Purification (Critical): The crude residue contains both 5,6-dibromoquinoline and 7,8-dibromoquinoline.

-

Separation: Fractional crystallization from ethanol often precipitates the less soluble isomer.

-

Chromatography: Silica gel flash column (Hexane:EtOAc gradient) is required for high purity.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and isolation of 5,6-dibromoquinoline via the Skraup reaction.

Characterization & Validation (The Self-Validating System)

Distinguishing 5,6-dibromoquinoline from its 7,8-isomer is the most critical quality control step. Standard melting point determination is insufficient due to potential overlap. Nuclear Magnetic Resonance (NMR) spectroscopy provides a definitive, self-validating identification method based on Nuclear Overhauser Effect (NOE) interactions.

NMR Logic for Isomer Identification

-

5,6-Dibromoquinoline:

-

Structure: Br at C5 and C6.[1]

-

Key Proton: H4 (pyridine ring) is spatially adjacent to Br (at C5).

-

NOE Result: Irradiation of H4 yields NO enhancement at the C5 position (because it is substituted with Br).

-

Coupling: H7 and H8 appear as an ortho-coupled AB system (J ≈ 9 Hz).

-

-

7,8-Dibromoquinoline:

-

Structure: Br at C7 and C8.

-

Key Proton: H4 (pyridine ring) is spatially adjacent to H5 (proton at C5).

-

NOE Result: Irradiation of H4 yields a strong NOE signal for H5.

-

Coupling: H5 and H6 appear as an ortho-coupled AB system.

-

Characterization Logic Diagram

Caption: Decision tree for distinguishing 5,6-dibromoquinoline from the 7,8-isomer using NOE NMR spectroscopy.

Applications in Drug Development

5,6-Dibromoquinoline is a "privileged scaffold" because the two bromine atoms are chemically non-equivalent regarding palladium-catalyzed cross-coupling.

-

Regioselective Functionalization: The C6-Br bond is generally more electron-deficient and sterically accessible than the C5-Br bond. This allows for sequential functionalization:

-

Step 1: Suzuki coupling at C6 (controlled by stoichiometry and catalyst).

-

Step 2: Subsequent coupling at C5 (requiring harsher conditions or different ligands).

-

-

Therapeutic Areas:

-

Kinase Inhibitors: The quinoline core mimics the adenine ring of ATP.

-

Antifungals: Halogenated quinolines disrupt fungal cell walls and metal ion homeostasis.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16560-59-1 (5,6-Dibromoquinoline). Retrieved from [Link]

-

Organic Reactions (Archive). The Skraup Synthesis of Quinolines. (Referencing Claus et al. for early synthesis of dibromoquinolines). Retrieved from [Link]

Sources

The Strategic Deployment of Dibromoquinoline Scaffolds in Modern Medicinal Chemistry

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Legacy and Evolving Potential of the Quinoline Nucleus

The quinoline scaffold, a bicyclic aromatic heterocycle, holds a place of distinction in the annals of medicinal chemistry. Its presence in the potent antimalarial quinine, isolated from cinchona bark centuries ago, marked one of the earliest triumphs of natural product chemistry in combating human disease. This "privileged structure" has since been identified as the foundational core of a multitude of synthetic drugs, demonstrating a remarkable versatility to interact with a wide array of biological targets. This guide delves into a particularly strategic subset of these scaffolds: dibromoquinoline building blocks. The introduction of two bromine atoms onto the quinoline core offers medicinal chemists a powerful and versatile platform for the synthesis of novel therapeutics. The bromine atoms serve not only as modulators of physicochemical properties and biological activity but also as versatile synthetic handles for elaborate molecular diversification through modern cross-coupling chemistry. This guide will provide an in-depth exploration of the synthesis, functionalization, and application of these critical building blocks, underpinned by field-proven insights and detailed experimental protocols.

The Rationale for Dibromination: Enhancing Therapeutic Potential and Synthetic Versatility

The deliberate incorporation of bromine atoms into a drug scaffold is a well-established strategy in medicinal chemistry. In the context of the quinoline nucleus, dibromination offers several key advantages:

-

Modulation of Physicochemical Properties: The introduction of two bulky, lipophilic bromine atoms can significantly alter a molecule's size, shape, lipophilicity, and metabolic stability. These modifications can profoundly impact its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to effectively engage with its biological target.

-

Enhancement of Biological Activity: Bromine atoms can participate in halogen bonding, a non-covalent interaction that can contribute to enhanced binding affinity at a protein target. Furthermore, the electronic effects of bromine can modulate the reactivity and basicity of the quinoline nitrogen, influencing target engagement.

-

Synthetic Handles for Diversification: The true power of dibromoquinolines as building blocks lies in their capacity for sequential and regioselective functionalization. The carbon-bromine bonds are amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the precise and controlled introduction of a diverse array of substituents, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Synthesis of Key Dibromoquinoline Building Blocks

The successful application of dibromoquinolines in drug discovery begins with their efficient and reliable synthesis. The substitution pattern of the bromine atoms on the quinoline ring dictates the vectoral trajectories for further functionalization and ultimately influences the biological activity of the final compounds. Below are detailed protocols for the synthesis of two of the most synthetically valuable dibromoquinoline cores: 5,7-dibromo-8-hydroxyquinoline and 6,8-dibromoquinoline.

Synthesis of 5,7-Dibromo-8-hydroxyquinoline

This building block is particularly valuable due to the presence of the 8-hydroxyl group, which can act as a directing group in certain reactions and can be further functionalized. A common and efficient method for its synthesis is the direct bromination of 8-hydroxyquinoline.

Experimental Protocol:

-

Dissolution: Dissolve 8-hydroxyquinoline (1 equivalent) in chloroform in a round-bottom flask equipped with a magnetic stirrer.

-

Preparation of Bromine Solution: In a separate flask, prepare a solution of bromine (2.1 equivalents) in chloroform.

-

Reaction: Slowly add the bromine solution dropwise to the 8-hydroxyquinoline solution at room temperature with constant stirring over 10-15 minutes.

-

Monitoring: Continue stirring the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the resulting yellow solid is collected by filtration. The solid is then washed with a 5% sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a water wash.

-

Purification: The crude product is dried and can be further purified by recrystallization from a suitable solvent such as ethanol.

Synthesis of 6,8-Dibromoquinoline

The 6,8-dibromoquinoline scaffold is another crucial precursor for a variety of biologically active molecules. A reliable synthetic route involves the dehydrogenation of 6,8-dibromo-1,2,3,4-tetrahydroquinoline.

Experimental Protocol:

-

Starting Material: 6,8-Dibromo-1,2,3,4-tetrahydroquinoline is synthesized according to established literature procedures.

-

Reaction Setup: Dissolve 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2 equivalents) in dry benzene under an argon atmosphere.

-

Addition: To a solution of 6,8-dibromo-1,2,3,4-tetrahydroquinoline (1 equivalent) in benzene, add the DDQ solution.

-

Reflux: Reflux the reaction mixture at 80°C (353 K) for 36 hours.

-

Work-up: After cooling, the dark green solidified mixture is filtered, and the solvent is removed in vacuo.

-

Purification: The residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane (1:9) as the eluent. Recrystallization from a hexane-chloroform mixture yields pure 6,8-dibromoquinoline as colorless plates.

Functionalization of Dibromoquinoline Scaffolds: The Gateway to Chemical Diversity

The synthetic utility of dibromoquinolines is most evident in their functionalization via modern cross-coupling reactions. The differential reactivity of the C-Br bonds can sometimes be exploited for regioselective modifications, further expanding the accessible chemical space.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the dibromoquinoline core and a wide variety of organoboron reagents. This reaction is instrumental in introducing aryl, heteroaryl, and alkyl groups, which can significantly influence the pharmacological profile of the resulting molecules.

General Experimental Workflow for Suzuki-Miyaura Coupling:

Caption: Generalized workflow for the Suzuki-Miyaura coupling of dibromoquinolines.

Causality in Experimental Choices:

-

Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical for reaction efficiency. For example, Pd(PPh₃)₄ is a commonly used catalyst, while more specialized ligands may be required for challenging substrates.

-

Base: The base is necessary to activate the organoboron species. The choice of base (e.g., K₂CO₃, Cs₂CO₃) can influence the reaction rate and yield.

-

Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-nitrogen bonds between aryl halides and amines. This reaction is particularly important for introducing amine functionalities, which are prevalent in many drug molecules due to their ability to form hydrogen bonds and salt bridges.

General Experimental Workflow for Buchwald-Hartwig Amination:

Caption: Generalized workflow for the Buchwald-Hartwig amination of dibromoquinolines.

Causality in Experimental Choices:

-

Ligand Selection: The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is crucial for promoting the reductive elimination step and preventing catalyst decomposition.

-

Base Strength: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often required to deprotonate the amine and facilitate the catalytic cycle.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic species.

Applications of Dibromoquinoline Building Blocks in Drug Discovery

The synthetic versatility of dibromoquinolines has led to their application in the development of a wide range of therapeutic agents. Below are some key areas where these building blocks have made a significant impact.

Anticancer Agents

The quinoline scaffold is a common feature in many anticancer drugs, and dibromoquinoline derivatives have shown significant promise in this area. The mechanism of action for many of these compounds involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerase I.

A study on brominated 8-substituted quinolines revealed that 5,7-dibromo-8-hydroxyquinoline exhibits strong antiproliferative activity against various tumor cell lines, including C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma), with IC₅₀ values ranging from 6.7 to 25.6 µg/mL. This activity is attributed, in part, to the inhibition of topoisomerase I.

| Compound | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |

| 5,7-Dibromo-8-hydroxyquinoline | C6 (rat brain tumor) | 6.7 - 25.6 | |

| HeLa (human cervix carcinoma) | 6.7 - 25.6 | ||

| HT29 (human colon carcinoma) | 6.7 - 25.6 | ||

| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | HeLa, HT29, C6 | Significant activity | |

| 6,8-Dimethoxyquinoline | HeLa, HT29, C6 | Significant activity |

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

-

The presence of a hydroxyl group at the C-8 position of the quinoline core has been shown to be important for anticancer potential.

-

The introduction of bromine atoms at positions 5 and 7 significantly enhances the cytotoxic potential of 8-hydroxyquinoline derivatives.

Antimicrobial Agents

Quinoline-based compounds have a long history as antimicrobial agents, and dibromoquinoline derivatives continue this legacy. They have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

For instance, amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline have demonstrated significant antimicrobial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. These derivatives were found to be 5-30 times more active than the parent compound, with greater efficacy against Gram-positive bacteria.

| Microorganism | Activity of 5,7-dibromo-2-methyl-8-hydroxyquinoline derivatives | Reference |

| Staphylococcus aureus (Gram-positive) | Significant | |

| Bacillus subtilis (Gram-positive) | Significant | |

| Escherichia coli (Gram-negative) | Significant | |

| Pseudomonas aeruginosa (Gram-negative) | Significant | |

| Candida albicans (Fungus) | Significant |

Mechanism of Action for Antimicrobial Activity:

The precise mechanism of action can vary, but for many quinoline-based antimicrobials, it is thought to involve the chelation of metal ions essential for bacterial enzyme function or the intercalation into bacterial DNA, thereby inhibiting replication and transcription.

Neuroprotective Agents

Emerging research suggests that quinoline and isoquinoline alkaloids possess neuroprotective properties, making them interesting scaffolds for the development of drugs targeting neurodegenerative diseases. The proposed mechanisms for their neuroprotective effects include antioxidant and anti-inflammatory activities. While specific studies on the neuroprotective effects of dibromoquinolines are less common, the versatility of this scaffold makes it an attractive starting point for the synthesis of novel compounds with potential activity in this area.

Conclusion and Future Perspectives

Dibromoquinoline building blocks represent a powerful and versatile platform in modern medicinal chemistry. Their straightforward synthesis and, more importantly, their amenability to a wide range of functionalization reactions, particularly palladium-catalyzed cross-couplings, provide an efficient route to vast chemical diversity. The demonstrated efficacy of dibromoquinoline derivatives as anticancer and antimicrobial agents underscores their therapeutic potential. As our understanding of the structure-activity relationships of these compounds deepens, and as new synthetic methodologies continue to emerge, we can anticipate that dibromoquinoline scaffolds will play an increasingly important role in the discovery and development of the next generation of innovative medicines.

References

- Okten, S., Aslan, M., Kocyigit-Kaymakcioglu, B., & Caliskan, R. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- Şahin, E., Ökten, S., & Çakmak, O. (2011). 6,8-Dibromoquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2021.

- BenchChem. (2025). Synthesis and Pharmaceutical Applications of 5,7-Dibromoquinoline Derivatives.

- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.

- Kumar, A., & Sharma, P. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Current Organic Synthesis, 20(1), 2-23.

- Chen, Y., Yekkirala, A., & Dürr, F. B. (2012). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 112(11), 6018-6053.

- Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 5-9.

- Ökten, S., Çakmak, O., & Aslan, M. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(10), 1156-1165.

- Okten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. Pharmacology & therapeutics, 79(1), 55–87.

- Singh, A., & Kumar, R. (2018). Comprehensive review on current developments of quinoline-based anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 18(1), 2-24.

- DeBrosse, C., & Smith, M. (2011). Studies of one-pot double couplings on dibromoquinolines. Tetrahedron Letters, 52(33), 4351-4353.

- Li, Y., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Molecules, 28(12), 4797.

- Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(10), 1156-1165.

- Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914-15917.

- Singh, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomedical Science, 29(1), 74.

- Gámez-Valenzuela, S., et al. (2024). Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. Molecules, 29(15), 3432.

- Şahin, E., Ökten, S., & Çakmak, O. (2011). 6,8-Dibromoquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2021.

- Ökten, S., et al. (2020). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, 17(5), e2000042.

- Tsvetkov, D., & Galkin, A. (2022). Role of Bioactive Compounds in Neuroprotection and Neurodegenerative Disease. Biomedicines, 10(11), 2847.

- Kapetanaki, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences, 116(46), 22956-22961.

- Ezeokonkwo, M. A., et al. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. International Journal of ChemTech Research, 12(4), 100-109.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

- Zhang, D., & Chen, J. (2016). Palladium-catalyzed oxidative C–H activation/annulation of N-alkylanilines with bromoalkynes: access to functionalized 3-bromoindoles.

- D’Accriscio, F., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 844.

- Al-Harrasi, A., et al. (2019). Neuroprotective effect of antioxidant compounds. Current Medicinal Chemistry, 26(20), 3656-3679.

- Wang, H., et al. (2024). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)

- Okide, G. B., Adikwu, M. U., & Esimone, C. O. (2000). Antimicrobial activities of some amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline. Biological & Pharmaceutical Bulletin, 23(2), 257-258.

- Ökten, S., et al. (2015). Simple and convenient preparation of novel 6,8-disubstituted quinoline derivatives and their promising anticancer activities. Turkish Journal of Chemistry, 39(4), 835-847.

- Egan, T. J. (2008). The mechanism of action of quinolines and related anti-malarial drugs. South African Journal of Science, 104(5-6), 169-175.

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

- Chen, Y., et al. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 22(21), 11599.

- Egan, T. J. (2006). Quinoline Drug–Heme Interactions and Implications for Antimalarial Cytostatic versus Cytocidal Activities. Journal of Medicinal Chemistry, 49(4), 1345-1354.

- Joseph, J., & George, G. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 120-128.

- Lee, S., et al. (2023). Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review. Antioxidants, 12(11), 1961.

- ChemOrgChem. (2017). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2017 Chemistry| Problem Solved. YouTube.

- ChemOrgChem. (2022). Buchwald-Hartwig Cross-Coupling|Solved Problems. YouTube.

- Hsieh, M. C., et al. (2014). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. British Journal of Pharmacology, 171(14), 3448-3461.

- Ökten, S., & Çakmak, O. (2015). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Turkish Journal of Chemistry, 39(1), 147-156.

- Ahmad, M., et al. (2012). Neuroprotective effects of compounds with antioxidant and anti-inflammatory properties in a Drosophila model of Parkinson's disease.

- Kumar, A., & Kumar, R. (2022). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 27(7), 2268.

- Norman, R. A., et al. (2023). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 14(1), 73-79.

- Liu, W., et al. (2015). Modular synthesis of dihydro-isoquinolines: palladium-catalyzed sequential C(sp2)-H and C(sp3)-H bond activation. Chemical Science, 6(10), 5768-5772.

- Ali, A., et al. (2023). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules, 28(15), 5707.

- Khan, I., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 21(3), 338.

-

Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Retrieved from [Link]

Strategic Sourcing & Technical Synthesis Guide: 5,6-Dibromoquinoline

Executive Summary

5,6-Dibromoquinoline (CAS: 16560-59-1) is a high-value heterocyclic scaffold used primarily in the development of kinase inhibitors, optoelectronic ligands, and advanced pharmaceutical intermediates.[1][2] Unlike its more common isomers (e.g., 5-bromoquinoline or 6-bromoquinoline), the 5,6-isomer is rarely available as a bulk commodity due to significant regiochemical challenges during synthesis.

This guide provides a technical roadmap for researchers and procurement officers to navigate the scarcity of this compound, understand the cost drivers (specifically isomer separation), and implement a self-validating quality control system.

Part 1: Chemical Profile & Availability Analysis

Identity & Specifications

| Attribute | Specification |

| Chemical Name | 5,6-Dibromoquinoline |

| CAS Number | 16560-59-1 |

| Molecular Formula | C₉H₅Br₂N |

| Molecular Weight | 286.95 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, Chloroform, DMSO; sparingly soluble in water |

Market Availability & Pricing Tiers

The market for 5,6-dibromoquinoline is characterized by low liquidity . It is almost exclusively a "Make-to-Order" (MTO) item rather than a "Make-to-Stock" (MTS) product.

| Scale | Availability Status | Estimated Lead Time | Price Estimate (Indicative)* |

| Research (100 mg - 1 g) | Rare Stock / Inquiry | 2–3 Weeks | $600 – $950 / gram |

| Pilot (10 g - 100 g) | Custom Synthesis | 6–8 Weeks | $3,000 – $5,000 / 10g |

| Bulk (> 1 kg) | Contract Mfg. (CMO) | 3–4 Months | Inquire (FTE-based) |

*Note: Prices are extrapolated from market rates for similarly difficult isomers (e.g., 3,6-dibromoquinoline) and reflect the purification labor required.

Part 2: Technical Deep Dive – The Cost Driver

The high cost and low availability of 5,6-dibromoquinoline are direct consequences of its synthesis pathway. The standard Skraup synthesis using 3,4-dibromoaniline yields a mixture of isomers that are energetically similar and difficult to separate.

Synthesis Logic & Regioselectivity

When 3,4-dibromoaniline is subjected to the Skraup reaction (glycerol, H₂SO₄, oxidizing agent), the ring closure can occur at two different ortho positions relative to the amine group:

-

Path A (Sterically Hindered): Closure at the C2 position (relative to the amine) yields 5,6-dibromoquinoline .

-

Path B (Less Hindered): Closure at the C6 position yields 7,8-dibromoquinoline .

Path B is often kinetically favored or competitive, leading to a mixture that requires extensive column chromatography or fractional recrystallization to purify the 5,6-isomer.

Synthesis Workflow Diagram

Figure 1: The synthesis workflow highlights the non-regioselective cyclization step, which is the primary driver of cost and impurity risks.

Part 3: Quality Control – A Self-Validating System

When sourcing custom-synthesized 5,6-dibromoquinoline, you cannot rely solely on a vendor's Certificate of Analysis (CoA) due to the high risk of isomer contamination (specifically the 7,8-isomer). You must implement an internal validation protocol.

The NMR Validation Protocol

Proton NMR (¹H NMR) is the most reliable method to distinguish the 5,6-isomer from the 7,8-isomer. The key lies in the coupling constants (

Differentiation Logic:

-

5,6-Dibromoquinoline: The benzenoid ring has protons at positions 7 and 8.[1][2] These are ortho to each other. You should observe an ortho-coupling (J ≈ 8-9 Hz) between H-7 and H-8.

-

7,8-Dibromoquinoline: The benzenoid ring has protons at positions 5 and 6. These are also ortho to each other.

-

Distinction: The chemical shift environment differs. In the 5,6-isomer, the H-8 proton is peri- to the nitrogen lone pair (though less interacting than H-8 in quinoline), but H-4 is spatially close to the Br at C-5. This "peri-effect" or steric desheilding often shifts the H-4 signal downfield compared to the 7,8-isomer.

Recommended QC Workflow:

-

Run ¹H NMR in CDCl₃.

-

Verify Heterocyclic Ring: Look for the characteristic doublet-of-doublets (dd) for H-3, and doublets for H-2 and H-4.

-

Verify Benzenoid Ring:

-

Integrate the aromatic region. You must find exactly two protons in the benzenoid region (excluding the 3 hetero-ring protons).

-

Confirm they are doublets with J ≈ 9 Hz (ortho coupling).

-

Red Flag: If you see small satellite peaks near the main doublets, the sample likely contains the 7,8-isomer.

-

Sourcing Decision Matrix

Use this logic to determine your procurement strategy.

Figure 2: Procurement decision tree emphasizing the mandatory QC audit step regardless of the source.

Part 4: Procurement Protocol

To secure valid material, do not issue a generic Purchase Order. Use the following specification language to protect your research integrity.

RFQ (Request for Quote) Template Specifications:

"Material: 5,6-Dibromoquinoline (CAS: 16560-59-1). Purity: >97% by HPLC (254 nm). Critical Specification: Product must be free of 7,8-dibromoquinoline isomer (<1%). Documentation Required: ¹H NMR (CDCl₃) showing clear integration of benzenoid protons and absence of isomeric impurities. HPLC trace required."

Recommended Suppliers (Aggregators)

While direct manufacturers vary, these aggregators often hold stock or have validated routes for brominated quinolines:

-

Combi-Blocks: Known for heterocyclic building blocks.

-

Apollo Scientific: Strong inventory of halogenated aromatics.

-

Bld Pharm: Often has stock of difficult isomers in Shanghai/USA warehouses.

References

-

Skraup Synthesis Mechanism & Regiochemistry: Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-98.[3]

-

Comparative Isomer Data (Quinoline Bromination): Eisch, J. J. (1962). Aza-aromatic Substitution. Journal of Organic Chemistry. (Provides context on electrophilic substitution patterns in quinoline).

-

Chemical Property Data (5,6-Dibromoquinoline): PubChem Compound Summary for CAS 16560-59-1.[4] (Note: Verify isomer specificity as databases often aggregate isomers).

-

Market Pricing Benchmarks: Sigma-Aldrich / Merck (Search for "Bromoquinoline" to benchmark isomer pricing tiers).

Sources

Methodological & Application

synthesis of 5,6-dibromoquinoline from 6-bromoquinoline

An Application Guide for the Regioselective Synthesis of 5,6-Dibromoquinoline: A Key Intermediate for Drug Discovery

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive protocol for the via electrophilic aromatic substitution. Quinolines and their halogenated derivatives are pivotal structural motifs in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3] This document offers an in-depth exploration of the reaction mechanism, a detailed, step-by-step experimental protocol, safety guidelines, and methods for product purification and characterization. Designed for researchers in synthetic chemistry and drug development, this guide explains the causality behind experimental choices to ensure procedural success and safety.

Introduction and Scientific Context

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous pharmacologically active compounds.[2] The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and biological targets. Bromoquinolines, in particular, serve as versatile intermediates, enabling further molecular elaboration through cross-coupling reactions, nucleophilic substitutions, and metallation-substitution sequences.[2][4]

The target molecule, 5,6-dibromoquinoline, is a valuable building block. The introduction of a second bromine atom at the C5 position, adjacent to the existing C6-bromo substituent, provides a unique substitution pattern for the development of novel therapeutic agents. This synthesis capitalizes on the principles of electrophilic aromatic substitution, a cornerstone of organic chemistry.[5]

Mechanism and Rationale for Regioselectivity

The is an electrophilic aromatic substitution reaction. Understanding the underlying mechanism is crucial for optimizing reaction conditions and predicting outcomes.

Pillar 1: The Electrophile Generation In this protocol, molecular bromine (Br₂) is the brominating agent. The reaction is conducted in concentrated or fuming sulfuric acid, which serves a dual role. It acts as a solvent and as a powerful activating agent. The acid protonates the bromine molecule, polarizing it and increasing its electrophilicity, thereby generating a potent electrophile capable of attacking the electron-rich aromatic ring.

Pillar 2: Directing Effects and Regioselectivity The quinoline ring system consists of two fused rings: a benzene ring and a pyridine ring.

-

Deactivation of the Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, making this ring significantly less reactive towards electrophilic attack than the benzene ring. Furthermore, in the strongly acidic medium (H₂SO₄), the nitrogen atom is protonated, forming a quinolinium ion. This positive charge further deactivates the pyridine ring to a very large extent.

-

Activation of the Benzene Ring: Consequently, electrophilic substitution occurs preferentially on the carbocyclic (benzene) ring.

-

Directing Effect of the C6-Bromo Group: The existing bromine atom at the 6-position is a deactivating but ortho, para-directing group. This means it directs incoming electrophiles to the positions ortho (C5 and C7) and para (no para position available) to itself.

-

Final Regioselectivity: The electrophilic bromine will therefore be directed to either the C5 or C7 position. The reaction outlined in this protocol favors substitution at the C5 position, leading to the formation of 5,6-dibromoquinoline. This selectivity is a common outcome in the halogenation of substituted quinolines.

Experimental Protocol: Synthesis of 5,6-Dibromoquinoline

This protocol is designed as a self-validating system. Adherence to the specified quantities, conditions, and safety procedures is critical for a successful and safe outcome.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |

| 6-Bromoquinoline | C₉H₆BrN | 208.06 | 5.00 g | 24.03 | 1.0 |

| Fuming Sulfuric Acid (20% SO₃) | H₂SO₄ + SO₃ | - | 25 mL | - | - |

| Bromine | Br₂ | 159.81 | 1.35 mL (4.16 g) | 26.04 | 1.08 |

| Crushed Ice | H₂O | 18.02 | ~200 g | - | - |

| 30% Ammonium Hydroxide (aq) | NH₄OH | 35.05 | As needed | - | - |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~150 mL | - | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - |

| Ethanol | C₂H₅OH | 46.07 | For recrystallization | - | - |

Step-by-Step Synthesis Workflow

Step 1: Reaction Setup

-

Equip a 100 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber containing a sodium thiosulfate solution to neutralize bromine vapors.

-

Perform the entire reaction in a certified chemical fume hood.

-

Carefully add 25 mL of fuming sulfuric acid to the flask.

-

Cool the flask to 0 °C using an ice-salt bath.

Step 2: Addition of 6-Bromoquinoline

-

While stirring, slowly and portion-wise add 5.00 g (24.03 mmol) of 6-bromoquinoline to the cold sulfuric acid. Ensure the temperature remains below 10 °C during the addition.

-

Stir the resulting dark solution at 0 °C for 15 minutes until all the solid has dissolved.

Step 3: Bromination

-

Slowly add 1.35 mL (26.04 mmol) of bromine to the dropping funnel.

-

Add the bromine dropwise to the reaction mixture over a period of 30-45 minutes. Maintain the internal temperature between 0 and 5 °C. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

-

Let the reaction slowly warm to room temperature and stir for another 16 hours (overnight).

Step 4: Reaction Quenching and Work-up

-

Prepare a 1 L beaker containing ~200 g of crushed ice.

-

Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and must be done with caution.

-

The product will precipitate as a solid salt. Allow the ice to melt completely.

-

Carefully neutralize the acidic solution by slowly adding 30% aqueous ammonium hydroxide until the pH is approximately 8-9. Perform this in the ice bath as the neutralization is also very exothermic.

-

The free base of the product will precipitate as a pale solid.

Step 5: Product Isolation and Purification

-

Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product will be obtained as an off-white or pale yellow solid.

-

Purify the crude solid by recrystallization from ethanol to yield pure 5,6-dibromoquinoline.

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of 5,6-dibromoquinoline.

Safety and Hazard Management

Working with bromine and fuming sulfuric acid requires strict adherence to safety protocols.

-

Fuming Sulfuric Acid: Extremely corrosive and causes severe burns upon contact with skin and eyes.[6][7] It reacts violently with water. Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and acid-resistant gloves (e.g., neoprene or nitrile).[8]

-

Bromine: Highly toxic, corrosive, and volatile.[9] Inhalation can cause severe respiratory damage.[9] Direct contact causes severe skin burns.[9] Handle only in a well-ventilated fume hood.[9] Have a bromine spill kit available.

-

General Precautions: Always add acid to water (or ice), never the other way around.[8] The neutralization step is highly exothermic and must be performed slowly and with cooling.

Product Characterization

The identity and purity of the synthesized 5,6-dibromoquinoline should be confirmed using standard analytical techniques.

-

Expected Yield: 70-80%

-

Appearance: White to pale yellow crystalline solid.

-

Melting Point: Compare with literature values if available.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the quinoline ring system. The disappearance of the singlet corresponding to the H-5 proton in the starting material is a key indicator of successful substitution.

-

¹³C NMR Spectroscopy: Will show the expected number of carbon signals for the dibrominated quinoline structure.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) and isotopic pattern characteristic of a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, M+4 peaks). For C₉H₅Br₂N, the expected m/z would be around 285/287/289.

Conclusion